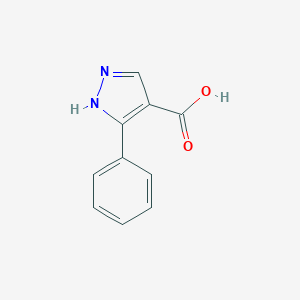

3-phenyl-1H-pyrazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJKUYVFSBOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399786 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-65-4 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-phenyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details established methodologies, including the classic Knorr pyrazole synthesis and the Vilsmeier-Haack reaction, providing step-by-step experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The this compound scaffold is of particular interest due to its presence in a variety of biologically active molecules. The synthesis of this compound and its derivatives is a key step in the discovery of new therapeutic agents. This guide will focus on two primary and reliable synthetic pathways.

Method 1: Knorr Pyrazole Synthesis followed by Hydrolysis

The Knorr pyrazole synthesis is a foundational method for the formation of pyrazole rings through the condensation of a β-dicarbonyl compound with a hydrazine.[1][2] In this approach, the ethyl ester of this compound is first synthesized and subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Workflow

References

An In-depth Technical Guide to the Chemical Properties of 3-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid pyrazole scaffold, substituted with both a phenyl ring and a carboxylic acid functional group, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its key characteristics.

Chemical and Physical Properties

This compound is a solid at room temperature with a high melting point, indicating a stable crystal lattice. The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole nitrogens) contributes to its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][3] |

| CAS Number | 5504-65-4 | [4] |

| Appearance | Solid | [3] |

| Melting Point | 278 °C (decomposes) | |

| Predicted Boiling Point | 430.0 ± 25.0 °C | |

| Predicted pKa | 3.07 ± 0.10 | |

| Solubility | Limited solubility in water. Soluble in organic solvents like DMSO and DMF. | [5] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction. The subsequent step is the oxidation of this aldehyde to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.

-

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. Filter the resulting solid, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone.

-

Vilsmeier-Haack Reaction: In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-Dimethylformamide (DMF, 10 volumes) with constant stirring. After the addition is complete, add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0-5 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.

-

Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. A solid precipitate of 3-phenyl-1H-pyrazole-4-carbaldehyde will form. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Oxidation of 3-phenyl-1H-pyrazole-4-carbaldehyde to this compound

This procedure utilizes potassium permanganate as the oxidizing agent.

-

Materials:

-

3-phenyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone or a mixture of pyridine and water

-

Sulfuric acid (dilute) or Hydrochloric acid (dilute)

-

Sodium bisulfite (NaHSO₃)

-

-

Procedure:

-

Oxidation: In a round-bottom flask, dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of pyridine and water. Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. If the product is in the aqueous phase, acidify the filtrate with dilute sulfuric acid or hydrochloric acid to a pH of 2-3. This will precipitate the this compound. If an organic solvent was used, it may need to be removed under reduced pressure before acidification. If any residual MnO₂ is present, it can be decomposed by the addition of a small amount of sodium bisulfite.

-

Isolation: Filter the precipitated carboxylic acid, wash with cold water to remove any inorganic impurities, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the pyrazole ring, the phenyl group, and the carboxylic acid.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acid chloride, which is a more reactive intermediate for further functionalization.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. The N-H proton of the pyrazole ring can be substituted, for example, by alkylation or acylation, leading to N-substituted derivatives.

-

Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the pyrazole ring.

Spectral Data (Predicted)

¹H NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~8.3 | s | 1H | Pyrazole C5-H |

| ~7.8 | m | 2H | Phenyl H (ortho) |

| ~7.5 | m | 3H | Phenyl H (meta, para) |

| ~13.5 (broad) | s | 1H | Pyrazole N1-H |

¹³C NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~150 | Pyrazole C3 |

| ~140 | Pyrazole C5 |

| ~130 | Phenyl C (ipso) |

| ~129 | Phenyl C (para) |

| ~128 | Phenyl C (ortho) |

| ~126 | Phenyl C (meta) |

| ~115 | Pyrazole C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Pyrazole) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic and Pyrazole rings) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (Carboxylic Acid dimer) |

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 188 | Molecular Ion [M]⁺ |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 115 | [C₉H₇N]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Relationships in Synthesis

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its well-defined chemical properties and multiple points for further functionalization make it an attractive starting material for the development of new pharmaceutical agents and functional materials. The experimental protocols provided in this guide offer a clear pathway for its preparation, enabling further exploration of its potential in various scientific disciplines.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 5504-65-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Chemical Identity and Physical Properties

5-Phenyl-1H-pyrazole-4-carboxylic acid is a stable, solid organic compound. Its fundamental identifiers and physical characteristics are summarized below.

| Property | Value |

| CAS Number | 5504-65-4 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol [1] |

| Appearance | Solid, white or off-white amorphous powder |

| Melting Point | 278 °C (decomposes)[1] |

| Purity | ≥ 98% (by HPLC) |

| SMILES String | OC(=O)c1cn[nH]c1-c2ccccc2[1] |

| InChI Key | LGTJKUYVFSBOMC-UHFFFAOYSA-N[1] |

Predicted Physicochemical Data

For a deeper understanding of the compound's behavior in biological and chemical systems, the following physicochemical parameters have been predicted using computational models.

| Property | Predicted Value |

| pKa (acidic) | 3.5 ± 0.1 |

| LogP | 1.8 ± 0.3 |

| Water Solubility | 0.5 g/L |

Note: These values are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical and purity parameters of 5-Phenyl-1H-pyrazole-4-carboxylic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small quantity of finely powdered 5-Phenyl-1H-pyrazole-4-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to approximately 20 °C below the expected melting point (around 258 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[2][3]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical and chemical compounds.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.

-

Sample Preparation: A stock solution of 5-Phenyl-1H-pyrazole-4-carboxylic acid is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly employed. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][5]

Structural Characterization by Spectroscopy

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of 5-Phenyl-1H-pyrazole-4-carboxylic acid is dissolved in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired at room temperature.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically required.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) in the ¹H NMR spectrum.[6][7]

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For 5-Phenyl-1H-pyrazole-4-carboxylic acid, key expected absorptions include:

Biological Context: Inhibition of Neutrophil Chemotaxis

Pyrazole derivatives are known for their anti-inflammatory properties.[10][11] One of the key processes in inflammation is the directed migration of neutrophils to the site of injury, a process known as chemotaxis. The inhibition of this process is a potential mechanism of action for anti-inflammatory compounds. The signaling pathway governing neutrophil chemotaxis is complex and involves multiple steps that can be targeted by small molecules.

The binding of a chemoattractant to a G protein-coupled receptor (GPCR) on the neutrophil surface initiates a signaling cascade.[2][3] This leads to the activation of G proteins and downstream effectors like phosphoinositide 3-kinase (PI3K). The subsequent generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell recruits and activates Rho family GTPases, which in turn drive the actin polymerization necessary for cell migration. Pyrazole-based compounds may exert their anti-inflammatory effects by interfering with one or more components of this pathway.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transduction in neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of signal transduction in neutrophil chemotaxis | IDEALS [ideals.illinois.edu]

- 6. pnas.org [pnas.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species as signaling molecules in neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1][2] This molecule belongs to the pyrazole class of compounds, which are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance in drug discovery and development.

Molecular Structure and Properties

The structure of this compound consists of a pyrazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position.

Structural Details:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₂

-

SMILES: O=C(O)c1cnnc1c2ccccc2

-

InChI Key: LGTJKUYVFSBOMC-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 278 °C (decomposes) | |

| pKa (predicted) | 3.07 ± 0.10 | |

| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and methanol. |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the phenyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following regions:

| Proton | Predicted Chemical Shift (ppm) |

| Pyrazole C5-H | ~8.0-8.5 |

| Phenyl H (ortho, meta, para) | ~7.2-7.8 |

| Carboxylic Acid OH | >10 (broad signal) |

| Pyrazole N-H | Variable, broad signal |

Table 2: Predicted ¹H NMR Chemical Shifts

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole and phenyl rings, as well as the carboxyl carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~165-175 |

| Pyrazole C3 & C5 | ~130-150 |

| Pyrazole C4 | ~110-120 |

| Phenyl C (ipso, ortho, meta, para) | ~125-135 |

Table 3: Predicted ¹³C NMR Chemical Shifts

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1680-1710 |

| C=N (Pyrazole Ring) | 1590-1620 |

| C=C (Aromatic) | 1450-1600 |

| N-H (Pyrazole Ring) | 3200-3500 (broad) |

Table 4: Predicted IR Absorption Frequencies

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the phenyl group.

Synthesis

The synthesis of this compound typically involves a two-step process: the formation of the precursor, 3-phenyl-1H-pyrazole-4-carbaldehyde, followed by its oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the synthesis of pyrazole-4-carbaldehydes.

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide solution (10%)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone phenylhydrazone (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-80°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash it with water, and dry it.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Oxidation to this compound

Materials:

-

3-Phenyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Acetone or a suitable solvent

-

Sulfuric acid (if using Jones reagent)

-

Sodium bisulfite solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water or Jones reagent dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash it with cold water, and dry it to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Biological Activity and Signaling Pathways

Pyrazole derivatives are well-documented for their anti-inflammatory properties. The proposed mechanism of action for many pyrazole-containing compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, some pyrazole derivatives have been shown to modulate the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), often through the inhibition of the NF-κB signaling pathway.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Its synthesis is achievable through established chemical transformations. The core pyrazole structure is a well-known pharmacophore, and further investigation into the specific biological targets and mechanism of action of this particular derivative is warranted. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this compound in their research and development endeavors.

References

The Rising Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Introduction

Pyrazole carboxylic acid derivatives have emerged as a significant and versatile scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid group, exhibit a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

Pyrazole carboxylic acid derivatives have demonstrated a wide array of pharmacological effects, making them promising candidates for the development of new drugs to treat a variety of diseases.[1][2][3] The primary areas of therapeutic interest include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of pyrazole carboxylic acid derivatives against various cancer cell lines.[4][5][6] The mechanism of their antitumor action is often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[7][8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have shown significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties.[10][11] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.[11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Biological Data

The following tables summarize the in vitro biological activity data for a selection of pyrazole carboxylic acid derivatives from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70c) | HeLa | 15.2 | [4] |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70f) | HeLa | 18.5 | [4] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 26 | [12] |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) | Potent activity | [7] |

| Pyrazole-containing derivative (49) | EGFR and HER-2 tyrosine kinase | 0.26 and 0.20 | [12] |

Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-3-carboxylic acid derivative (8) | Candida albicans | - | |

| Pyrazole-3-carboxylic acid derivative (10) | Candida albicans | - | |

| Pyrazole-3,4-dicarboxylic acid derivative (21) | Candida albicans | - | |

| Pyrazole-3,4-dicarboxylic acid derivative (22) | Candida albicans | - | |

| Pyrazole derivative (7b) | Staphylococcus aureus | Moderate | [3] |

| Pyrazole derivative (8b) | Staphylococcus aureus | Moderate | [3] |

| Pyrazole derivative (7a, b) | Various bacteria | Moderate | [3] |

| Pyrazole derivative (8a, b) | Various bacteria | Moderate | [3] |

Table 3: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole sulfonamide derivative (149) | - | - | Superior to celecoxib | [10] |

| Pyrazole derivative (132b) | - | 0.0035 | - | [10] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | |

| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | |

| Pyrazolo-pyrimidine | - | 0.015 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazole carboxylic acid derivative and for the key biological assays used to evaluate their activity.

General Synthesis of 1,3,5-Trisubstituted Pyrazole-4-Carboxylic Acid Esters

This protocol describes a common method for synthesizing the pyrazole core, which can then be hydrolyzed to the carboxylic acid.

Materials:

-

A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

A hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium hydroxide or lithium hydroxide

-

Hydrochloric acid (1M)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Cyclocondensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a pyrazole-4-carboxylic acid ester, can be purified by recrystallization or column chromatography.

-

Hydrolysis to Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50°C) until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

-

The pyrazole carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Pyrazole carboxylic acid derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Pyrazole carboxylic acid derivatives (test compounds)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Pyrazole carboxylic acid derivatives (test compounds)

-

A detection system to measure prostaglandin production (e.g., an EIA kit for PGE2)

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the pyrazole carboxylic acid derivative at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable stopping reagent (e.g., HCl).

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole carboxylic acid derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

COX Inhibition in Inflammation

The anti-inflammatory effects of many pyrazole carboxylic acid derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action for Substituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action for substituted pyrazole compounds, a versatile class of molecules with significant therapeutic applications. This document details their interactions with key biological targets, summarizes quantitative efficacy data, outlines relevant experimental protocols, and visualizes the affected signaling pathways.

Core Mechanisms of Action

Substituted pyrazole compounds exert their pharmacological effects through various mechanisms, primarily by acting as enzyme inhibitors or receptor antagonists. Their diverse biological activities stem from the versatile pyrazole scaffold, which can be chemically modified to achieve high affinity and selectivity for a wide range of biological targets.[1][2]

Enzyme Inhibition

A prominent mechanism of action for many substituted pyrazoles is the inhibition of enzymes involved in critical physiological and pathological processes.

Certain substituted pyrazoles are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] A prime example is Celecoxib, a diaryl-substituted pyrazole, which specifically binds to and inhibits the enzymatic activity of COX-2.[3] This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][4]

Substituted pyrazoles have emerged as a significant class of kinase inhibitors, targeting various kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6] Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition: Several pyrazole derivatives have been developed to target kinases within the MAPK signaling cascade, such as p38 MAP kinase and ERK.[6] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell growth and inflammation.

-

Janus Kinase (JAK) Inhibition: Pyrazole-based compounds have been designed as potent inhibitors of Janus kinases (JAKs).[7] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[8] By blocking the activity of JAKs, these inhibitors can modulate the immune system and are effective in treating autoimmune diseases and certain cancers.[7][9]

Receptor Antagonism

Another significant mechanism of action for substituted pyrazoles is the antagonism of G protein-coupled receptors (GPCRs), which are involved in a wide array of physiological processes.

Diaryl-substituted pyrazoles, such as Rimonabant, have been developed as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[10][11] The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, energy metabolism, and mood.[11] By blocking the binding of endogenous cannabinoids to the CB1 receptor, these antagonists can modulate these physiological processes.[10] Some of these antagonists also exhibit inverse agonist activity, meaning they can suppress the constitutive activity of the receptor.[10]

Quantitative Data on Substituted Pyrazole Compounds

The following tables summarize the inhibitory potency of representative substituted pyrazole compounds against their respective targets.

Table 1: Inhibitory Activity of Pyrazole-based COX-2 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Celecoxib | COX-2 | 40 | [3] |

| PYZ10 | COX-2 | 0.0283 | [12] |

| PYZ11 | COX-2 | 0.2272 | [12] |

| PYZ31 | COX-2 | 19.87 | [12] |

Table 2: Inhibitory Activity of Pyrazole-based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| BIRB 796 | p38 MAP Kinase | 38 | [13] |

| Compound 3f | JAK1 | 3.4 | [7] |

| Compound 3f | JAK2 | 2.2 | [7] |

| Compound 3f | JAK3 | 3.5 | [7] |

| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | [6] |

| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | [6] |

Table 3: Binding Affinity of Pyrazole-based CB1 Receptor Antagonists

| Compound | Target Receptor | Ki (nM) | Reference |

| Rimonabant (SR141716A) | CB1 | 2 | [14] |

| Compound 7 (para-iodo-phenyl derivative) | CB1 | 7.5 | [14] |

| Compound 8c | hCB1 | EC50 = 20 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrazole compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (substituted pyrazole)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (control) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To measure the ability of a substituted pyrazole compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant target kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (substituted pyrazole)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a microplate.

-

Add the kinase enzyme solution to all wells.

-

Incubate the plate at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Cannabinoid Receptor (CB1) Binding Assay

Objective: To determine the binding affinity (Ki) of a substituted pyrazole compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the CB1 receptor

-

Radioligand (e.g., [3H]SR141716A)

-

Test compound (substituted pyrazole)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

To determine non-specific binding, add an excess of a known unlabeled CB1 ligand to a separate set of tubes.

-

Incubate the mixture for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by substituted pyrazole compounds and a general experimental workflow for their characterization.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by a Substituted Pyrazole.

Caption: Inhibition of the JAK-STAT Signaling Pathway by a Pyrazole Compound.

Caption: Inhibition of the MAPK/ERK Signaling Pathway by a Pyrazole Kinase Inhibitor.

Caption: General Experimental Workflow for Characterizing Substituted Pyrazole Compounds.

References

- 1. ClinPGx [clinpgx.org]

- 2. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of celecoxib on prostanoid biosynthesis and circulating angiogenesis proteins in familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jbclinpharm.org [jbclinpharm.org]

- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jbclinpharm.org [jbclinpharm.org]

A Comprehensive Technical Review of 3-Aryl-Pyrazole-4-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-aryl-pyrazole-4-carboxylic acids and their derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including potent anticancer, anti-inflammatory, and kinase inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Synthesis of the 3-Aryl-Pyrazole-4-Carboxylic Acid Scaffold

A prevalent and efficient method for the synthesis of 3-aryl-pyrazole-4-carboxylic acids involves a multi-step process commencing with the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of aryl hydrazones, yielding 3-aryl-pyrazole-4-carbaldehydes, which are key intermediates. Subsequent oxidation of these aldehydes leads to the desired 3-aryl-pyrazole-4-carboxylic acids.

Experimental Protocol: Vilsmeier-Haack Cyclization and Oxidation

Step 1: Formation of Hydrazone Substituted acetophenones are reacted with hydrazine derivatives (e.g., phenylhydrazine) in a suitable solvent like methanol, often with a catalytic amount of acetic acid, and refluxed to yield the corresponding hydrazone.[3]

Step 2: Vilsmeier-Haack Reaction The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The hydrazone from Step 1 is then added to the Vilsmeier reagent, and the reaction mixture is heated. Upon completion, the mixture is poured into ice-cold water to precipitate the 3-aryl-pyrazole-4-carbaldehyde.[2]

Step 3: Oxidation to Carboxylic Acid The 3-aryl-pyrazole-4-carbaldehyde is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous medium.[1] Acidification of the reaction mixture then precipitates the final 3-aryl-pyrazole-4-carboxylic acid product.

Biological Activities and Therapeutic Targets

3-Aryl-pyrazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), Aurora kinases, and Rho-associated coiled-coil containing protein kinases (ROCK).

Anticancer Activity

The antiproliferative effects of 3-aryl-pyrazole-4-carboxylic acid derivatives have been evaluated against a variety of human cancer cell lines. The cytotoxic activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[4][5][6]

Dual CDK2 and HDAC Inhibition

A particularly promising therapeutic strategy involves the dual inhibition of cyclin-dependent kinase 2 (CDK2) and histone deacetylases (HDACs).[3][7] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[8] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can induce the expression of tumor suppressor genes. The synergistic effect of inhibiting both targets can lead to enhanced anticancer activity.[3][9]

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 6b | CDK2/cyclinE | 0.82 ± 0.03 | [3] |

| 6c | CDK2/cyclinE | 1.86 ± 0.03 | [3] |

| 6e | CDK2/cyclinE | 4.01 ± 0.05 | [3] |

| 6f | CDK2/cyclinE | 2.95 ± 0.02 | [3] |

| Olomoucine | CDK2/cyclinE | 4.11 ± 0.07 | [3] |

| 6e | HDAC | 3.16 ± 0.04 | [3] |

| 6f | HDAC | 3.89 ± 0.06 | [3] |

| 6g | HDAC | 0.62 ± 0.02 | [3] |

| SAHA | HDAC | 0.68 ± 0.03 | [3] |

Note: The compounds listed are pyrazole derivatives with a hydroxamic acid group, which is a common zinc-binding group in HDAC inhibitors.[3]

-

CDK2/cyclinE Inhibition Assay: The inhibitory activity against CDK2/cyclinE is often determined using a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay. These assays measure the phosphorylation of a substrate (e.g., histone H1) by the kinase in the presence of ATP. The amount of product formed is then quantified to determine the level of kinase inhibition.[7][10]

-

HDAC Inhibition Assay: The inhibitory activity against HDACs is typically measured using a fluorometric assay. This involves an acetylated substrate that, upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent product. The fluorescence intensity is proportional to the HDAC activity.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 5504-65-4). The information is compiled from safety data sheets and scientific literature to ensure safe laboratory practices.

Chemical Identification and Physical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

-

Appearance: Solid form

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

GHS Pictogram:

-

GHS07 (Exclamation Mark)[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |

A detailed workflow for safe handling in a laboratory setting is illustrated in the diagram below.

First Aid Measures

In case of exposure, follow the first aid measures outlined below.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

The following diagram illustrates the decision-making process for first aid.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area.[5][7] Keep the container tightly closed. Some suppliers recommend storage at 2-8°C.[2]

-

Disposal: Dispose of this material and its container as hazardous waste.[3][5][7] Contact a licensed professional waste disposal service.

Experimental Protocols for Safety Assessment

While specific toxicological data for this compound is not extensively available, the following are general, standardized experimental protocols that can be employed to assess its safety profile.

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 for lung, HCT-116 for colon) and a normal cell line (e.g., BEAS-2B for bronchial epithelium) are used.[4]

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential.

-

Test System: Reconstructed human epidermis models such as EpiDerm™ or EPISKIN™.

-

Methodology:

-

Apply a small amount of the test chemical to the surface of the skin tissue model.

-

Expose the tissue to the chemical for a defined period (e.g., 60 minutes).

-

After exposure, rinse the tissue and incubate it in fresh medium.

-

Assess cell viability using the MTT assay.

-

A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

-

This in chemico method is used to identify chemicals that can cause serious eye damage.[8][9]

-

Principle: The test chemical is applied to a macromolecular matrix that mimics the corneal epithelium.[9] Damage to this matrix is quantified by changes in optical density.

-

Methodology:

-

A macromolecular matrix is prepared.

-

The test substance is applied to the matrix.

-

After a defined exposure time, the change in the optical density of the matrix is measured.

-

The results are used to classify the substance based on its potential to cause eye irritation or serious eye damage.[8]

-

Potential Signaling Pathway Involvement

Derivatives of pyrazole are known to be biologically active and can interact with various cellular signaling pathways.[3][6][10][11] While the specific pathways affected by this compound have not been fully elucidated, compounds with a pyrazole scaffold have been shown to modulate pathways such as the MAP kinase (MAPK) signaling pathway.[6] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

Disclaimer: The following diagram represents a simplified, generic signaling pathway that pyrazole derivatives may influence. It is for illustrative purposes only and has not been experimentally validated for this compound.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. All laboratory work should be conducted by trained professionals in accordance with institutional and regulatory guidelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. integracosmetics.com [integracosmetics.com]

- 9. thepsci.eu [thepsci.eu]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic and Spectrometric Analysis of 3-Phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Introduction

3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . This molecule, featuring a pyrazole ring substituted with a phenyl group and a carboxylic acid, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. A thorough understanding of its structural and chemical properties through spectroscopic and spectrometric techniques is crucial for its application and development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with detailed experimental protocols.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~8.3 | s | 1H | H-5 (pyrazole) |

| ~7.8-7.9 | m | 2H | H-2', H-6' (phenyl) |

| ~7.4-7.5 | m | 3H | H-3', H-4', H-5' (phenyl) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and its signal may disappear upon D₂O exchange.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (carboxylic acid) |

| ~148.0 | C-3 (pyrazole) |

| ~140.0 | C-5 (pyrazole) |

| ~131.0 | C-1' (phenyl) |

| ~129.5 | C-3', C-5' (phenyl) |

| ~129.0 | C-4' (phenyl) |

| ~126.0 | C-2', C-6' (phenyl) |

| ~110.0 | C-4 (pyrazole) |

Note: The assignments are based on computational predictions and comparison with similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, 1480, 1450 | Medium | C=C stretch (aromatic and pyrazole rings) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

| ~760, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 171 | High | [M - OH]⁺ |

| 144 | Moderate | [M - COOH]⁺ or [C₉H₈N₂]⁺ |

| 117 | Moderate | [C₈H₅N]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic/spectrometric analysis of this compound.

Synthesis of this compound

A common synthetic route involves the oxidation of the corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde.

-

Preparation of the Aldehyde: 3-Phenyl-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.

-

Oxidation: The synthesized 3-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent, such as a mixture of acetone and water.

-

A solution of an oxidizing agent, for example, potassium permanganate (KMnO₄), is added portion-wise to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature to ensure complete oxidation.

-

The reaction is quenched, and the precipitated manganese dioxide is filtered off.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified product.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable (though derivatization might be necessary for the carboxylic acid).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic/spectrometric characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

A Technical Guide to the Pharmacology and Therapeutic Potential of Pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties have enabled the development of a wide array of therapeutic agents across diverse disease areas.[3][4][5] Pyrazole-containing drugs have demonstrated significant clinical success, exemplified by the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (later withdrawn), and the erectile dysfunction treatment sildenafil.[3][5][6] This technical guide provides an in-depth exploration of the pharmacology, structure-activity relationships (SAR), and therapeutic applications of pyrazole analogs, supplemented with detailed experimental protocols and pathway visualizations to support drug discovery and development efforts.

Core Pharmacology of Pyrazole Analogs

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. The substitution patterns on the pyrazole ring are key to modulating their efficacy, potency, and selectivity.[2][7]

The biological effects of pyrazole analogs are achieved through modulation of various key signaling pathways.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism, particularly for anti-inflammatory agents, is the inhibition of COX enzymes. Pyrazole derivatives like celecoxib exhibit high selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9] This selectivity is driven by the specific molecular structure of the pyrazole compound fitting into the larger active site of the COX-2 enzyme.

References

- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]